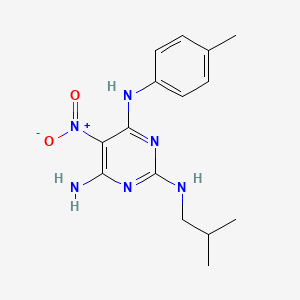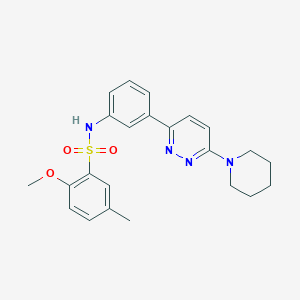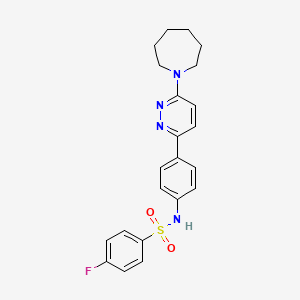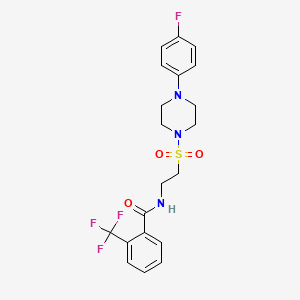
N~4~-(4-methylphenyl)-N~2~-(2-methylpropyl)-5-nitropyrimidine-2,4,6-triamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~4~-(4-methylphenyl)-N~2~-(2-methylpropyl)-5-nitropyrimidine-2,4,6-triamine is a complex organic compound characterized by its unique structure, which includes a pyrimidine ring substituted with nitro, methylphenyl, and methylpropyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N4-(4-methylphenyl)-N~2~-(2-methylpropyl)-5-nitropyrimidine-2,4,6-triamine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as urea and β-diketones.
Substitution Reactions: The methylphenyl and methylpropyl groups are introduced via substitution reactions, often using organometallic reagents like Grignard reagents or organolithium compounds.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N~4~-(4-methylphenyl)-N~2~-(2-methylpropyl)-5-nitropyrimidine-2,4,6-triamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate or chromium trioxide.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Major Products
Oxidation: Formation of corresponding oxides or hydroxylated products.
Substitution: Halogenated derivatives.
Reduction: Aminated derivatives.
Wissenschaftliche Forschungsanwendungen
N~4~-(4-methylphenyl)-N~2~-(2-methylpropyl)-5-nitropyrimidine-2,4,6-triamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and chemical sensors.
Wirkmechanismus
The mechanism of action of N4-(4-methylphenyl)-N~2~-(2-methylpropyl)-5-nitropyrimidine-2,4,6-triamine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the aromatic and alkyl groups can interact with hydrophobic pockets in proteins, affecting their function. The compound may inhibit enzyme activity or modulate receptor signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic Acid: Contains a phenyl group and boronic acid moiety, used in organic synthesis.
N-(4-Methyl-3-(4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-(4-methylpiperazin-1-yl)methyl)benzamide: A compound with a similar pyrimidine structure, used in medicinal chemistry.
Uniqueness
N~4~-(4-methylphenyl)-N~2~-(2-methylpropyl)-5-nitropyrimidine-2,4,6-triamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of nitro, methylphenyl, and methylpropyl groups makes it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C15H20N6O2 |
|---|---|
Molekulargewicht |
316.36 g/mol |
IUPAC-Name |
4-N-(4-methylphenyl)-2-N-(2-methylpropyl)-5-nitropyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C15H20N6O2/c1-9(2)8-17-15-19-13(16)12(21(22)23)14(20-15)18-11-6-4-10(3)5-7-11/h4-7,9H,8H2,1-3H3,(H4,16,17,18,19,20) |
InChI-Schlüssel |
UGSXBAROTHMBRT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=C2[N+](=O)[O-])N)NCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-5-carboxylate](/img/structure/B11257179.png)
![N1-(3-acetamidophenyl)-N2-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B11257184.png)
![2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B11257189.png)
![N1-(3-fluorophenyl)-N2-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B11257195.png)
![N-(2,6-dimethylphenyl)-2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11257196.png)


![N-(5-chloro-2-methoxyphenyl)-2-{[6-(4-methylbenzyl)-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}acetamide](/img/structure/B11257210.png)
![6-[(3-methoxybenzyl)oxy]-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one](/img/structure/B11257218.png)

![N-(4-bromo-3-methylphenyl)-2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11257231.png)

![N-(2-chlorophenyl)-7-(2-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11257248.png)
![7-(2-fluorophenyl)-N-(2-methoxy-5-methylphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11257251.png)
